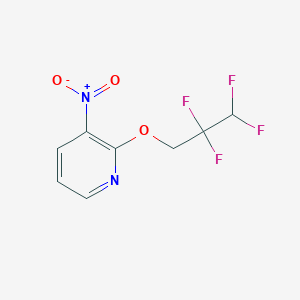

3-Nitro-2-(2,2,3,3-tetrafluoropropoxy)pyridine

Description

3-Nitro-2-(2,2,3,3-tetrafluoropropoxy)pyridine (CAS: 1980049-92-0) is a fluorinated pyridine derivative with the molecular formula C₈H₆F₄N₂O₃ and a molecular weight of 254.14 g/mol . The compound features a nitro group at the 3-position and a 2,2,3,3-tetrafluoropropoxy substituent at the 2-position of the pyridine ring.

Properties

IUPAC Name |

3-nitro-2-(2,2,3,3-tetrafluoropropoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4N2O3/c9-7(10)8(11,12)4-17-6-5(14(15)16)2-1-3-13-6/h1-3,7H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTMXEIVDBOHIOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)OCC(C(F)F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-2-(2,2,3,3-tetrafluoropropoxy)pyridine typically involves the reaction of 2-chloro-3,3,3-trifluoropropylene with a suitable pyridine derivative under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound with high purity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Nitro-2-(2,2,3,3-tetrafluoropropoxy)pyridine undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.

Major Products Formed

Oxidation: Formation of nitroso derivatives or other oxidized products.

Reduction: Formation of 3-amino-2-(2,2,3,3-tetrafluoropropoxy)pyridine.

Substitution: Formation of various substituted pyridine derivatives depending on the substituents introduced.

Scientific Research Applications

3-Nitro-2-(2,2,3,3-tetrafluoropropoxy)pyridine has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.

Biology: Investigated for its potential as a bioactive molecule in various biological assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings

Mechanism of Action

The mechanism of action of 3-Nitro-2-(2,2,3,3-tetrafluoropropoxy)pyridine involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the pyridine ring can interact with various enzymes and receptors. The tetrafluoropropoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .

Comparison with Similar Compounds

Substituent Variations in Nitro-Pyridine Derivatives

The structural and functional diversity of nitro-pyridine derivatives is exemplified by the following compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |

|---|---|---|---|---|

| 3-Nitro-2-(2,2,3,3-tetrafluoropropoxy)pyridine | C₈H₆F₄N₂O₃ | 254.14 | 1980049-92-0 | Tetrafluoropropoxy group at 2-position |

| 3-Nitro-2-(3,4,5-trifluorophenoxy)pyridine | C₁₁H₅F₃N₂O₃ | 282.17 | 1706458-59-4 | Trifluorophenoxy group at 2-position |

| 3-Nitro-2-(propan-2-yloxy)pyridine | C₈H₉N₂O₃ | 193.17 | 1211758-69-8 | Isopropoxy group at 2-position |

| 3-Nitro-2-(2,2,2-trifluoroethoxy)pyridine | C₇H₅F₃N₂O₃ | 222.12 | 1018051-67-6 | Trifluoroethoxy group at 2-position |

| 3-Nitro-2-(trifluoromethyl)pyridine | C₆H₃F₃N₂O₂ | 192.10 | 133391-63-6 | Trifluoromethyl group at 2-position |

Key Observations :

- Lipophilicity: The tetrafluoropropoxy group in the target compound increases lipophilicity compared to shorter chains (e.g., trifluoroethoxy) or non-fluorinated substituents (e.g., isopropoxy) .

- Steric Hindrance: Bulkier substituents (e.g., trifluorophenoxy in CAS 1706458-59-4) may reduce metabolic degradation but limit solubility in aqueous media .

Pharmacokinetic and Physicochemical Properties

- Aqueous Solubility : Compounds with polar substituents (e.g., hydroxyl groups in CAS 947144-26-5) exhibit higher solubility, whereas fluorinated alkoxy groups (e.g., tetrafluoropropoxy) prioritize lipid membrane permeability .

- Metabolic Stability: Fluorinated chains (e.g., tetrafluoropropoxy) resist oxidative metabolism compared to non-fluorinated analogues, as observed in for fluorinated imidazopyridines .

Biological Activity

3-Nitro-2-(2,2,3,3-tetrafluoropropoxy)pyridine is a synthetic compound that belongs to the class of nitro-containing heterocycles. Nitro compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound by reviewing existing literature and research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a pyridine ring substituted with a nitro group and a tetrafluoropropoxy moiety. The presence of the nitro group () significantly influences the compound's electronic properties and biological activity.

Antimicrobial Activity

Nitro compounds are recognized for their antimicrobial properties. The mechanism of action typically involves the reduction of the nitro group to form reactive intermediates that can bind to cellular macromolecules such as DNA. This binding leads to cell death through various pathways.

- Research Findings :

Anti-inflammatory Activity

Nitro-containing compounds have been reported to exhibit anti-inflammatory properties by inhibiting key inflammatory mediators.

- Mechanism : The nitro group can enhance the pharmacokinetic profile of drugs by modifying their interaction with biological targets involved in inflammation.

- Case Study : One study highlighted that certain nitro derivatives inhibited inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are critical in inflammatory responses .

Data Table: Biological Activities of Nitro Compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.